molecular formula C7H12N2O5S B6320300 3-Methoxy-benzene-1,2-diamine, hydrosulphate, 95%;  hydrosulphate CAS No. 659729-60-9

3-Methoxy-benzene-1,2-diamine, hydrosulphate, 95%; hydrosulphate

Cat. No.: B6320300
CAS No.: 659729-60-9
M. Wt: 236.25 g/mol
InChI Key: YBLFXCPZOBQIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Methoxy-benzene-1,2-diamine hydrosulphate CAS Number: 37466-89-0 Synonyms: NSC 521887; 2,3-Diaminoanisole; 1,2-Diamino-3-methoxybenzene . Purity: 95% hydrosulphate salt form . Structural Features: A benzene ring substituted with a methoxy (-OCH₃) group at the 3-position and two amine (-NH₂) groups at the 1- and 2-positions, stabilized as a hydrosulphate (HSO₄⁻) salt.

Applications: Primarily referenced in pharmaceutical contexts, such as being an impurity in esomeprazole synthesis (proton-pump inhibitor) .

Properties

IUPAC Name

3-methoxybenzene-1,2-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFXCPZOBQIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149354
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110680-93-8
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-benzene-1,2-diamine, hydrosulphate typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyaniline.

    Diazotization: The 3-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Reduction: The diazonium salt formed is then reduced using stannous chloride in hydrochloric acid to yield 3-methoxy-benzene-1,2-diamine.

    Hydrosulphate Formation: The final step involves treating the diamine with sulfuric acid to form the hydrosulphate salt.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-benzene-1,2-diamine, hydrosulphate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-benzene-1,2-diamine, hydrosulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-Methoxy-benzene-1,2-diamine serves as a pharmaceutical intermediate. It is particularly noted for its potential in drug synthesis, particularly in the development of new therapeutic agents.

Case Studies in Drug Development

  • A study highlighted the synthesis of derivatives from 3-methoxy-benzene-1,2-diamine that showed promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These derivatives were evaluated for their efficacy in murine models, demonstrating significant potential for further drug development .
  • The compound has also been identified as an impurity in Esomeprazole formulations, indicating its relevance in quality control within pharmaceutical manufacturing .

Dye Manufacturing

The compound is utilized as an intermediate in the production of azo dyes. Its ability to form diazonium compounds makes it valuable for synthesizing various colored dyes used in textiles and other materials.

Dye Synthesis Process

  • The synthesis typically involves the diazotization of 3-methoxy-benzene-1,2-diamine followed by coupling reactions with other aromatic compounds to create azo dyes with diverse color properties. This process is crucial for developing dyes that meet specific market demands .

Research and Development

In addition to its applications in pharmaceuticals and dye manufacturing, 3-methoxy-benzene-1,2-diamine is significant in academic research. Its role as a precursor in organic synthesis allows researchers to explore new chemical pathways and develop novel compounds.

Research Highlights

  • Recent studies have focused on the photochemical properties of derivatives of this compound, exploring solvent-controlled reactions that yield various nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 3-Methoxy-benzene-1,2-diamine, hydrosulphate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural and Functional Differences

The compound’s closest analogues are substituted benzene-diamine derivatives with variations in methoxy group positions, counterions, or additional substituents. Below is a comparative analysis based on structural similarity, physicochemical properties, and applications.

Table 1: Comparison of 3-Methoxy-benzene-1,2-diamine Hydrosulphate with Analogues
Compound Name CAS Number Substituents Counterion Similarity Score Applications/Notes
3-Methoxy-benzene-1,2-diamine hydrosulphate 37466-89-0 3-OCH₃, 1,2-NH₂ HSO₄⁻ (hydrosulphate) Reference Pharmaceutical impurity
4,5-Dimethoxy-benzene-1,2-diamine hydrochloride 88580-71-6 4,5-(OCH₃)₂, 1,2-NH₂ Cl⁻ (hydrochloride) 1.00 Higher solubility due to Cl⁻; research use
4-Methoxy-benzene-1,2-diamine hydrochloride 106658-14-4 4-OCH₃, 1,2-NH₂ Cl⁻ (hydrochloride) 0.93 Intermediate in dye synthesis
4-Methoxy-benzene-1,2-diamine dihydrochloride 59548-39-9 4-OCH₃, 1,2-NH₂ 2Cl⁻ 0.93 Enhanced stability in acidic conditions

Key Observations :

Substituent Position :

  • The 3-methoxy derivative (target compound) exhibits distinct electronic effects compared to 4-methoxy or 4,5-dimethoxy analogues. The 3-OCH₃ group may reduce symmetry, affecting crystallization and solubility .
  • Dimethoxy derivatives (e.g., 88580-71-6) show higher hydrophilicity but increased steric hindrance.

Counterion Impact :

  • Hydrosulphate salts (HSO₄⁻) generally offer lower aqueous solubility compared to hydrochloride salts (Cl⁻) but may enhance stability in specific synthetic pathways .
  • Dihydrochloride salts (e.g., 59548-39-9) are preferred for acidic reaction environments due to buffering capacity .

Similarity Scores :

  • The 4,5-dimethoxy analogue (CAS 88580-71-6) has a perfect structural similarity score (1.00) but differs in substituent count and counterion .

Functional Group and Reactivity Comparison

  • Methoxy Group: The 3-OCH₃ group in the target compound is electron-donating, influencing aromatic electrophilic substitution reactivity.
  • Amine Groups : Primary amines at 1,2-positions make all analogues prone to oxidation, necessitating stabilization via salt formation. Hydrosulphate salts may offer slower degradation than hydrochlorides under humid conditions .

Research and Industrial Relevance

  • Pharmaceuticals : The target compound is linked to esomeprazole impurity profiling, whereas 4-methoxy analogues are intermediates in antimalarial drug synthesis .

Biological Activity

3-Methoxy-benzene-1,2-diamine, also known as 3-methoxy-1,2-benzenediamine or 2,3-diaminoanisole, is a compound with significant biological activity. This article explores its properties, synthesis, and various biological effects based on diverse research findings.

  • Molecular Formula : C7_7H10_{10}N2_2O
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 37466-89-0
  • Physical State : Solid
  • Solubility : Slightly soluble in water; slightly soluble in chloroform and methanol
  • Melting Point : 77-78 °C
  • Boiling Point : 114-116 °C (at 0.5 Torr)

Synthesis

The synthesis of 3-methoxy-benzene-1,2-diamine typically involves the reaction of methoxy-substituted aromatic compounds with amines under controlled conditions. Various methods have been documented, including the use of catalysts and solvent-free conditions to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 3-methoxy-benzene-1,2-diamine. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. In vitro studies reported IC50_{50} values ranging from 0.096 to 0.63 μM against prostate (PC-3), cervical (HeLa), lung (A549), and fibrosarcoma (HT1080) cancer cell lines .

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties. A related study found that diarylaniline compounds, which share structural similarities with 3-methoxy-benzene-1,2-diamine, demonstrated low nanomolar anti-HIV potency . The lead compound in this series showed an EC50_{50} value of 0.63 nM against wild-type HIV strains.

Toxicity and Safety

The safety profile of 3-methoxy-benzene-1,2-diamine indicates potential hazards. It is classified under GHS hazard statements for acute toxicity (H302), skin irritation (H315), and eye irritation (H319). Proper handling and storage in inert atmospheres are recommended to mitigate risks .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of 3-methoxy-benzene-1,2-diamine. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Cell LineIC50_{50} (μM)Notes
PC-30.096Prostate cancer
HeLa0.63Cervical cancer
A549N/ALung cancer
HT1080N/AFibrosarcoma

Case Study 2: Antiviral Activity

A study involving the evaluation of antiviral activity against HIV found that compounds related to 3-methoxy-benzene-1,2-diamine exhibited promising results. The lead compound demonstrated sub-nanomolar efficacy against resistant strains of HIV.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-benzene-1,2-diamine hydrosulphate with high purity (>95%)?

  • Methodological Answer : The synthesis typically involves alkylation or methoxylation of benzene-1,2-diamine derivatives under controlled conditions. For example, analogous procedures for diamine derivatives (e.g., N1,N2-dipropylbenzene-1,2-diamine) use a bimolar ratio of alkyl halides (e.g., 1-bromopropane) with o-phenylenediamine in ethanol/pyridine under reflux for 6 hours . For hydrosulphate formation, post-synthetic treatment with sulfuric acid in a stoichiometric ratio ensures salt formation. Purification via recrystallization from ethanol/water mixtures improves purity.

Q. Which characterization techniques are critical for confirming the structure and purity of 3-Methoxy-benzene-1,2-diamine hydrosulphate?

  • Methodological Answer :
  • X-ray crystallography (using SHELX programs ) resolves molecular geometry and hydrogen-bonding networks.
  • ORTEP-III (with GUI) generates thermal ellipsoid plots to visualize molecular motion and packing .
  • Spectroscopy :
  • 1H/13C NMR (DMSO-d6) confirms methoxy and diamine substituents.
  • FT-IR identifies N-H stretching (~3300 cm⁻¹) and sulfate vibrations (~1100 cm⁻¹).
  • Elemental analysis validates stoichiometry (e.g., C:H:N:S ratios).

Q. How does the hydrosulphate counterion influence the compound’s reactivity in catalytic or supramolecular applications?

  • Methodological Answer : The hydrosulphate ion enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions. Comparative studies with hydrochloride salts (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) show that sulfate groups stabilize intermediates in polyimide synthesis via hydrogen bonding, improving thermal stability (e.g., up to 300°C in polyimides) . For catalytic applications, the counterion’s acidity (pKa ~1–2) may modulate proton transfer in redox reactions.

Q. What experimental strategies resolve contradictions in reported thermal decomposition data for hydrosulphate salts?

  • Methodological Answer :
  • Controlled TGA/DSC : Conduct thermogravimetric analysis under inert (N₂) vs. oxidative (air) atmospheres to distinguish between dehydration (H2O loss) and sulfate decomposition (SO3 release) .
  • In situ XRD : Monitor phase changes during heating to identify polymorph transitions (e.g., Form I to Form II in klopidrogel hydrosulphate ).
  • Isothermal stability assays : Compare decomposition rates at fixed temperatures (e.g., 100°C vs. 150°C) to quantify activation energy.

Q. How can solute-solvent interactions be optimized for this compound in non-aqueous reaction systems?

  • Methodological Answer :
  • Binary solvent mixtures : Use ethanol/DMF (7:3 v/v) to balance solubility and reactivity, as demonstrated in studies on methylbenzene-diamine derivatives .
  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict compatibility with aprotic solvents (e.g., THF, acetone).
  • Kinetic profiling : Monitor reaction rates in varying solvents to correlate polarity with nucleophilic substitution efficiency.

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and contextualize these variations?

  • Methodological Answer :
  • Purity assessment : Impurities (e.g., residual solvents) lower observed melting points. Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to quantify purity.
  • Polymorphism screening : Perform slurry experiments in diverse solvents (e.g., MeOH, acetone) to isolate stable crystalline forms.
  • Literature benchmarking : Compare with structurally similar compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, mp 175–178°C ).

Applications in Advanced Research

Q. What role does this compound play in synthesizing functional polymers or coordination complexes?

  • Methodological Answer :
  • Polyimide synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) in NMP at 180°C to yield thermally stable polymers (>400°C decomposition) .
  • Coordination chemistry : Use as a bidentate ligand for transition metals (e.g., Cu²⁺ or Fe³⁺). Electrochemical studies (cyclic voltammetry) reveal redox-active metal centers stabilized by the diamine backbone.

Q. How can computational modeling predict biological activity or material properties of derivatives?

  • Methodological Answer :
  • Molinspiration scoring : Predict bioactivity (e.g., kinase inhibition) based on topological polar surface area (TPSA) and logP values .
  • DFT calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G*) to correlate HOMO-LUMO gaps with photophysical properties (e.g., fluorescence in quinoline derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.